N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine
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Overview
Description
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine is a labeled monosaccharide derivative of glucosamine. This compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which make it useful in various scientific research applications. The molecular formula of this compound is (13C)3C5H15(15N)O6, and it has a molecular weight of 225.18 .
Mechanism of Action
Target of Action
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine, also known as a labeled monosaccharide , primarily targets enzymes and transcription factors . It is comparable to phosphorylation, where the addition or removal of N-acetylglucosamine activates or deactivates these targets .
Mode of Action
The compound interacts with its targets by being added or removed, similar to phosphorylation . This process changes the activity of the enzymes or transcription factors, activating or deactivating them .
Biochemical Pathways
This compound is involved in various biochemical pathways. It plays a crucial role in the hexosamine biosynthetic pathway . The compound’s addition or removal can affect the function of enzymes or transcription factors, influencing various cellular processes .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its role in activating or deactivating enzymes or transcription factors . For instance, it has been reported to suppress the progression of adjuvant arthritis in rats .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that the compound’s action, efficacy, and stability might be affected by the hydration status of the environment.
Biochemical Analysis
Biochemical Properties
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine plays a crucial role in biochemical reactions, particularly in the synthesis of glycoproteins and glycolipids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic hydrolysis of chitin, where enzymes such as endochitinases, exochitinases, chitobiase, and β-N-acetylhexosaminidases play a significant role . These interactions are essential for the breakdown and utilization of chitin-derived compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of glycoproteins and glycolipids, which are vital for cell membrane structure and function. Additionally, it plays a role in the regulation of cellular metabolism by influencing the availability of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes involved in glycoprotein and glycolipid synthesis, leading to the formation of complex carbohydrate structures. These interactions can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its degradation can lead to changes in its biochemical properties and interactions with cellular components .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular processes and metabolic pathways. Threshold effects have been observed, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glycoprotein and glycolipid synthesis. It interacts with enzymes such as N-acetyl-glucosamine-1-phosphate uridyltransferase (GlmU), which plays a central role in the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key building block in peptidoglycan production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments. The compound’s distribution is essential for its function in glycoprotein and glycolipid synthesis .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it participates in the synthesis of glycoproteins and glycolipids. These processes are crucial for maintaining cellular structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine typically involves the incorporation of isotopically labeled precursors. One common method is the enzymatic production from chitin powders using chitinase, which is purified through affinity adsorption . The reaction conditions often include maintaining a specific temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic processes. The chitinase enzyme is used to degrade chitin, a natural polymer found in the exoskeletons of crustaceans, into N-acetyl-D-glucosamine. The isotopic labeling is achieved by using isotopically labeled substrates during the enzymatic reaction .
Chemical Reactions Analysis
Types of Reactions
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-D-glucosamine-6-phosphate, while reduction may produce N-acetyl-D-glucosamine .
Scientific Research Applications
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine is widely used in scientific research due to its isotopic labels. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glucose derivatives.
Biology: Employed in studies of glycoprotein and glycolipid biosynthesis.
Medicine: Utilized in research on metabolic disorders and diseases related to glycosylation.
Industry: Applied in the production of labeled compounds for quality control and analytical method development
Comparison with Similar Compounds
Similar Compounds
N-acetyl-D-glucosamine: A non-labeled derivative used in similar applications but lacks the isotopic labels.
N-acetyl-D-glucosamine-13C2,15N: Another labeled derivative with different isotopic labeling patterns
Uniqueness
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine is unique due to its specific isotopic labels, which provide distinct advantages in tracing and studying metabolic pathways. The combination of carbon-13 and nitrogen-15 labels allows for more precise and detailed analysis compared to non-labeled or differently labeled compounds .
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1,8+1,9+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-MDCOBECOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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